molecular formula C11H14O B8722146 2-Methyl-2-phenethyloxirane

2-Methyl-2-phenethyloxirane

Cat. No.: B8722146
M. Wt: 162.23 g/mol
InChI Key: ZNHGNSDJJWGXAY-UHFFFAOYSA-N
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Description

2-Methyl-2-phenethyloxirane (C₁₁H₁₄O) is a 2,2-disubstituted epoxide featuring a methyl group and a phenethyl moiety attached to the oxirane ring. Its synthesis is commonly achieved via Corey-Chaykovsky epoxidation of the corresponding alkene precursor, as demonstrated in regioselective carbonylation studies . Key structural features include:

  • Molecular Weight: 162.23 g/mol (calculated from C₁₁H₁₄O).
  • Stereoelectronic Properties: The phenethyl group introduces steric bulk and electron-donating effects, influencing reactivity in ring-opening and deuteration reactions .
  • NMR Data: ¹H NMR (500 MHz, CDCl₃) signals at δ 7.28–7.16 (m, aromatic), 2.92–2.64 (epoxide CH₂), and 1.31 (s, CH₃) confirm its structure .

This compound serves as a model substrate in titanocene(III)-mediated epoxide opening experiments, where its reactivity is modulated by Lewis acid catalysts . It also participates in deuteration studies, yielding 2-methyl-4-phenylbutan-2-d-1-ol with 91–92% efficiency and 93–97% deuterium incorporation (DI) .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-2-(2-phenylethyl)oxirane

InChI

InChI=1S/C11H14O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

ZNHGNSDJJWGXAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

2-Benzyl-2-methyloxirane (C₁₀H₁₂O)

  • Structure : Substituted with a benzyl (Bn) group instead of phenethyl.
  • Reactivity: Undergoes regioselective carbonylation to form monocarbonyl aldehydes with 99% yield under standard conditions .
  • NMR Comparison : Similar methyl singlet (δ 1.31) but distinct aromatic splitting (δ 7.35–7.24) due to proximity of the benzyl group .
  • Applications : Less sterically hindered than 2-methyl-2-phenethyloxirane, favoring faster reaction kinetics in Lewis acid-catalyzed processes.

2-Methyl-2-phenyloxirane (C₉H₁₀O, CAS 2085-88-3)

  • Structure : Phenyl group replaces phenethyl, reducing chain length and steric bulk.
  • Physical Properties : Lower molecular weight (134.18 g/mol) and higher volatility compared to this compound .
  • Reactivity : Prone to Meinwald rearrangement under acidic conditions, forming aldehydes rather than ring-opened alcohols .

2-(4-Methoxyphenyl)-3-methyloxirane (Anethole Oxide, C₁₀H₁₂O₂)

  • Structure : Methoxy substituent at the para position of the phenyl ring.
  • Electronic Effects : The electron-donating methoxy group enhances electrophilic ring-opening reactivity in Friedel-Crafts alkylation .
  • Applications: Used in flavor and fragrance industries due to its anise-like aroma, unlike the non-aromatic this compound.

ortho-para-BFDGE (C₁₉H₂₀O₄)

  • Structure : A bis-epoxide with two oxirane rings linked via a biphenyl backbone .
  • Reactivity: Multiple epoxide groups enable crosslinking in polymer synthesis, contrasting with the mono-functionality of this compound.

Comparative Data Table

Compound Molecular Formula Key Substituents Reactivity in Ring-Opening Applications References
This compound C₁₁H₁₄O Phenethyl, Methyl Titanocene-mediated deuteration (91–92% yield) Catalytic studies, deuterated alcohol synthesis
2-Benzyl-2-methyloxirane C₁₀H₁₂O Benzyl, Methyl Regioselective carbonylation (99% yield) Aldehyde precursor synthesis
2-Methyl-2-phenyloxirane C₉H₁₀O Phenyl, Methyl Meinwald rearrangement Polymer crosslinking agents
Anethole Oxide C₁₀H₁₂O₂ 4-Methoxyphenyl, Methyl Friedel-Crafts alkylation Flavor industry
ortho-para-BFDGE C₁₉H₂₀O₄ Bis-epoxide, Biphenyl Polymer crosslinking Epoxy resins (restricted use)

Key Research Findings

  • Steric Effects: The phenethyl group in this compound slows titanocene(III)-catalyzed epoxide opening compared to less bulky analogs like 2-benzyl-2-methyloxirane .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in Anethole oxide) enhance electrophilic attack, whereas electron-neutral phenethyl groups favor radical-mediated deuteration .

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